2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one
CAS No.:
Cat. No.: VC9658199
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O2 |
|---|---|
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | 2-[(4-methoxyphenyl)methyl]-6-phenylpyridazin-3-one |
| Standard InChI | InChI=1S/C18H16N2O2/c1-22-16-9-7-14(8-10-16)13-20-18(21)12-11-17(19-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
| Standard InChI Key | HUQAVMLYECZMOC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one, defines a pyridazinone ring system (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 2 with a 4-methoxybenzyl group and at position 6 with a phenyl moiety. The methoxybenzyl group introduces electron-donating effects, potentially influencing reactivity and biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₈H₁₆N₂O₂ |
| Molecular weight | 292.34 g/mol |
| Predicted solubility | Low in water; soluble in DMSO, DMF |
| LogP (partition coefficient) | ~3.2 (estimated via analogy) |
Synthetic Methodologies
Nucleophilic Substitution Approaches
Pyridazinone derivatives are typically synthesized via cyclocondensation reactions. For 2-substituted analogs, a common route involves reacting hydrazine derivatives with α,β-unsaturated ketones. For example, 6-phenylpyridazin-3(2H)-one can undergo alkylation at position 2 using 4-methoxybenzyl chloride under basic conditions .
Representative Protocol:
-
Starting Materials: 6-Phenylpyridazin-3(2H)-one (1.0 eq), 4-methoxybenzyl chloride (1.2 eq), K₂CO₃ (2.0 eq).
-
Reaction Conditions: Reflux in DMF at 110°C for 12 hours.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the product as a white solid .
Spectral Characterization
-
¹H NMR: Key signals include the methoxy singlet (~3.8 ppm), aromatic protons (7.2–8.1 ppm), and pyridazinone NH (10.2 ppm, exchangeable) .
-
IR: Stretching vibrations for C=O (~1670 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .
Biological Activity Profiles
Antimicrobial Effects
Pyridazinones exhibit broad-spectrum activity. In vitro assays on analogs show MIC values of 16–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Hypothetical Antibacterial Activity (Based on Structural Analogs)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus (MRSA) | 18 |
| E. coli | 35 |
| Candida albicans | 42 |
Applications in Drug Discovery
Kinase Inhibition
Recent work on 3,6-disubstituted pyridazines highlights JNK1 inhibition (IC₅₀ = 0.87 µM), implicating 2-substituted derivatives in neurodegenerative disease therapy .
Agricultural Uses
As herbicides, pyridazinones disrupt carotenoid biosynthesis. Field trials on analogs show 80% weed suppression at 50 g/ha .
Challenges and Future Directions
While computational models predict favorable ADMET profiles for 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one, experimental validation is critical. Key gaps include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume